ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the triazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Fluorophenyl-Containing Compounds: Compounds with a fluorophenyl group often have enhanced chemical stability and biological activity.
Piperidine Derivatives: Piperidine-containing compounds are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O2/c1-2-28-17(27)11-4-3-9-26(10-11)18-21-15(14-16(22-18)24-25-23-14)20-13-7-5-12(19)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H2,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJUBFOIFBWZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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